molecular formula C8H3BrINO2 B13309296 1H-Indole-2,3-dione, 5-bromo-4-iodo-

1H-Indole-2,3-dione, 5-bromo-4-iodo-

Cat. No.: B13309296
M. Wt: 351.92 g/mol
InChI Key: NYTMJCBMSBZTJA-UHFFFAOYSA-N
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Description

1H-Indole-2,3-dione, 5-bromo-4-iodo- is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound 1H-Indole-2,3-dione, 5-bromo-4-iodo- is particularly interesting due to its unique bromine and iodine substitutions, which can influence its chemical reactivity and biological activity.

Preparation Methods

The synthesis of 1H-Indole-2,3-dione, 5-bromo-4-iodo- typically involves the bromination and iodination of 1H-Indole-2,3-dione. The reaction conditions often include the use of bromine and iodine reagents in the presence of a suitable solvent and catalyst. For example, bromination can be achieved using bromine in acetic acid, while iodination can be performed using iodine monochloride in chloroform . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1H-Indole-2,3-dione, 5-bromo-4-iodo- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Indole-2,3-dione, 5-bromo-4-iodo- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound’s biological activities make it a candidate for studying antiviral, anticancer, and antimicrobial properties.

    Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Indole-2,3-dione, 5-bromo-4-iodo- involves its interaction with specific molecular targets and pathways. The bromine and iodine substitutions can enhance its binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

1H-Indole-2,3-dione, 5-bromo-4-iodo- can be compared with other indole derivatives, such as:

The uniqueness of 1H-Indole-2,3-dione, 5-bromo-4-iodo- lies in its dual halogen substitutions, which can significantly influence its chemical and biological behavior.

Properties

Molecular Formula

C8H3BrINO2

Molecular Weight

351.92 g/mol

IUPAC Name

5-bromo-4-iodo-1H-indole-2,3-dione

InChI

InChI=1S/C8H3BrINO2/c9-3-1-2-4-5(6(3)10)7(12)8(13)11-4/h1-2H,(H,11,12,13)

InChI Key

NYTMJCBMSBZTJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC(=O)C2=O)I)Br

Origin of Product

United States

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